Nabam

Description

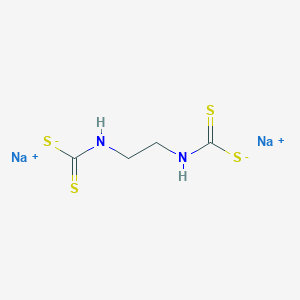

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJQVUOTMVCFHX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S4.2Na, C4H6N2Na2S4 | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-54-6 (Parent) | |

| Record name | Nabam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020603 | |

| Record name | Nabam-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid) | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals when pure., Crystals from water | |

CAS No. |

142-59-6 | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nabam-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nabam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L6N5662WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes on heating without melting | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nabam Fungicide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class.[1][2] Its fungicidal activity is not attributed to the parent molecule itself but rather to its degradation products, primarily isothiocyanates. The mechanism of action is multifactorial and non-specific, primarily involving the inhibition of numerous metalloenzymes and sulfhydryl-containing enzymes that are crucial for fungal cellular respiration and other vital metabolic processes. This guide provides a detailed examination of this compound's molecular mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its biochemical interactions and fungicidal effects.

Molecular Mechanism of Action

The core mechanism of this compound's fungicidal activity can be described as a two-stage process: metabolic activation followed by non-specific enzyme inhibition.

Stage 1: Conversion to Active Intermediates

This compound itself is a water-soluble salt that is relatively stable.[2] Upon application and exposure to water and aeration, this compound undergoes rapid degradation and conversion into more potent, lipophilic intermediates. The primary active fungitoxicant is believed to be ethylene bis-isothiocyanate sulfide (EBIS), along with other related compounds like ethylenethiuram monosulphide (ETM) and its polymer.[3][4] The degradation pathway also yields ethylenethiourea (ETU), a compound of toxicological concern.[1]

Caption: Conversion of this compound to its active metabolites.

Stage 2: Non-Specific Enzyme Inhibition

The high reactivity of the isothiocyanate group (-N=C=S) in metabolites like EBIS is central to this compound's fungicidal action. These compounds are potent, non-specific enzyme inhibitors that act primarily through two mechanisms:

-

Chelation of Metalloenzymes: Dithiocarbamates are powerful chelating agents. They inactivate metalloenzymes by binding to and removing essential metal cofactors, such as copper (Cu²⁺) and zinc (Zn²⁺), from the enzyme's active site.[1] This disrupts the enzyme's structure and catalytic function.

-

Reaction with Sulfhydryl Groups: The isothiocyanate metabolites react covalently with nucleophilic groups in proteins, particularly the sulfhydryl (-SH) groups of cysteine residues.[3] This covalent modification alters protein conformation and inactivates the enzyme.

This dual-action inhibition affects a wide array of enzymes, leading to a general disruption of cellular metabolism. The primary consequence is the inhibition of respiratory processes, blocking the production of adenosine triphosphate (ATP) and leading to fungal cell death.[1] Key enzyme systems affected include aldehyde dehydrogenase and the cytochrome P-450 monooxygenases.[3][5]

Caption: this compound's core mechanism of action pathway.

Quantitative Data Summary

The non-specific nature of this compound's action makes it effective across a range of applications. The following tables summarize key quantitative data related to its biological activity.

Table 1: Industrial Application Rates

| Industrial Use | Application Rate (ppm) | Reference |

|---|---|---|

| Sugar Processing | 0.09 - 3.0 | [1] |

| Water Cooling Towers | 2.6 - 60 | [1] |

| Pulp and Paper Processing | 30 - 120 | [1] |

| General Industrial Preservative | 30 - 120 |[1] |

Table 2: Specific Enzyme Inhibition Data

| Target Enzyme | Inhibitor | Concentration (M) | Effect | Reference |

|---|---|---|---|---|

| Dopamine beta-hydroxylase | This compound | 1 x 10⁻⁶ | Partial Inhibition | [6] |

| Dopamine beta-hydroxylase | this compound | 4 x 10⁻⁶ | Complete Inhibition |[6] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on established biochemical assays. Below are detailed methodologies for key experimental approaches.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory effect of this compound or its metabolites on a specific target enzyme, such as aldehyde dehydrogenase.

4.1.1 Materials and Reagents

-

Purified target enzyme

-

Substrate specific to the enzyme

-

This compound (or synthesized active metabolite, e.g., EBIS)

-

Appropriate buffer solution for optimal enzyme pH

-

Cofactors required by the enzyme (e.g., NAD⁺)

-

Spectrophotometer or microplate reader

-

96-well microplates or cuvettes

-

Pipettes and tips

-

DMSO (for dissolving inhibitor if necessary)

4.1.2 Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over time.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a stock solution of this compound or its metabolite in a suitable solvent (e.g., water or DMSO). Create a serial dilution to test a range of inhibitor concentrations.

-

-

Assay Procedure:

-

To each well of a microplate, add the assay buffer.

-

Add the desired concentration of the inhibitor (from the serial dilution) to the test wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Add the enzyme solution to all wells.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader. The wavelength will depend on the substrate/product being measured.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Protocol: Microsomal Cytochrome P-450 Inhibition Assay

This protocol is adapted from studies examining the effect of this compound on hepatic microsomal enzymes.[3][7]

4.2.1 Materials and Reagents

-

Rat liver microsomes (prepared via differential centrifugation)

-

This compound

-

NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrates for cytochrome P-450 enzymes (e.g., aniline, aminopyrine)

-

Reagents for quantifying substrate metabolism (e.g., Nash reagent for formaldehyde produced from aminopyrine demethylation)

-

Spectrophotometer

4.2.2 Methodology

-

Incubation Mixture Preparation:

-

In a test tube, combine liver microsomes, the buffer solution, and a specific concentration of this compound.

-

Prepare control tubes without this compound.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

-

Reaction Initiation:

-

Add the cytochrome P-450 substrate (e.g., aminopyrine) to the mixture.

-

Start the reaction by adding the NADPH generating system.

-

-

Reaction and Termination:

-

Incubate the reaction at 37°C for a specific duration (e.g., 15-30 minutes) with shaking.

-

Terminate the reaction by adding a stopping agent (e.g., trichloroacetic acid).

-

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the presence of the metabolic product (e.g., quantify formaldehyde using the Nash reagent, measuring absorbance at 412 nm).

-

-

Data Analysis:

-

Compare the rate of product formation in the presence of this compound to the control samples to determine the percentage of inhibition of the specific cytochrome P-450 enzyme activity.

-

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The fungicidal efficacy of this compound is derived from its chemical instability in aqueous environments, leading to the formation of highly reactive isothiocyanate intermediates. These metabolites employ a non-specific, multi-site inhibitory mechanism, targeting a broad range of essential fungal enzymes through metal chelation and reaction with sulfhydryl groups. This widespread disruption of cellular metabolism, particularly respiration, ensures potent fungicidal activity. The protocols and data presented herein provide a technical foundation for further research into the specific enzymatic targets and for the development of novel fungicides based on similar reactive principles.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound | C4H6N2Na2S4 | CID 3032297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of this compound- and zineb-induced inhibition of the hepatic microsomal monooxygenases of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. 100. This compound (FAO/PL:1967/M/11/1) [inchem.org]

- 7. [Hepatic microsomal monoxygenase inhibition by this compound in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Nabam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam, a member of the ethylene bis-dithiocarbamate (EBDC) class of fungicides, has been utilized in agriculture for the control of a broad spectrum of fungal pathogens.[1] Its activity also extends to being an algicide and bactericide, with applications in industrial water treatment and crop protection.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and degradation of this compound, tailored for a scientific audience. All quantitative data are presented in structured tables, and key experimental methodologies and pathways are detailed and visualized.

Chemical Identity and Structure

This compound is the common name for disodium ethylenebis(dithiocarbamate).[1] Its chemical structure is characterized by a central ethylene bridge connecting two dithiocarbamate functional groups, with sodium as the counter-ion.

| Identifier | Value |

| IUPAC Name | disodium N,N'-ethane-1,2-diyldicarbamodithioate |

| CAS Number | 142-59-6 |

| Molecular Formula | C4H6N2Na2S4 |

| Molecular Weight | 256.34 g/mol |

| Canonical SMILES | C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |

| InChI Key | UQJQVUOTMVCFHX-UHFFFAOYSA-L |

Physicochemical Properties

This compound is a colorless to light amber solid with a slight odor.[2] It is highly soluble in water but hydrolyzes rapidly in aqueous environments.[1]

| Property | Value |

| Appearance | Colorless to light amber solid[2] |

| Melting Point | Decomposes upon melting |

| Boiling Point | Decomposes |

| Water Solubility | Very soluble[1] |

| Vapor Pressure | Negligible |

| LogP (Octanol-Water Partition Coefficient) | 1.656 (estimated) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves the reaction of ethylenediamine with carbon disulfide in the presence of a base, typically sodium hydroxide.[1]

Materials:

-

Ethylenediamine (92%)

-

Carbon disulfide

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 1.83 moles of 92% ethylenediamine in a mixture of 300 mL of 95% ethanol and 300 mL of water.

-

Attach a reflux condenser to the flask.

-

Carefully add approximately 15-20 mL of carbon disulfide through the condenser and shake the flask to initiate the reaction. A vigorous exothermic reaction should commence. Cooling may be necessary to control the reaction rate.

-

Once the initial reaction subsides, place the flask in a water bath at 60°C.

-

Add the remaining carbon disulfide dropwise through the condenser at a rate that maintains a gentle reflux. The addition should take approximately 2 hours.

-

After the addition is complete, raise the temperature of the water bath to 100°C and allow the mixture to reflux for an additional hour.

-

Neutralize the reaction mixture with a solution of sodium hydroxide to form the disodium salt, this compound.

-

The product can be isolated by cooling the solution and collecting the precipitated this compound crystals by filtration.

-

Wash the crystals with cold acetone and dry under vacuum.

Logical Workflow for this compound Synthesis:

Caption: Logical workflow for the synthesis of this compound.

Fungicidal Mechanism of Action

The fungicidal activity of dithiocarbamates like this compound is generally considered to be multi-site and non-specific.[3] The primary mechanism involves the inhibition of enzyme activity by chelating essential metal-containing enzymes, including those crucial for the production of adenosine triphosphate (ATP).[3]

Upon entering the fungal cell, this compound is metabolized to isothiocyanates. These highly reactive intermediates can then react with vital thiol (-SH) groups present in amino acids and enzymes, leading to the disruption of cellular processes and ultimately, cell death.

Logical Relationship of this compound's Fungicidal Action:

References

Unraveling the Degradation of Nabam: A Technical Guide to its Environmental Fate and Byproducts

For Immediate Release

A comprehensive technical guide detailing the degradation pathway of the fungicide Nabam has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper elucidates the chemical transformations this compound undergoes in the environment, identifies its primary and secondary degradation products, and provides a framework for the experimental methodologies used to study these processes.

This compound, a sodium salt of ethylene bisdithiocarbamate, is known for its instability in aqueous environments, leading to a cascade of degradation products. The primary and most significant of these is ethylenethiourea (ETU), a compound of toxicological concern. This guide provides a detailed examination of the pathways leading to ETU formation and its subsequent breakdown.

Core Degradation Pathways

This compound degradation is a multifaceted process influenced by environmental factors such as pH, temperature, and microbial activity. The principal pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis: In aqueous solutions, this compound readily hydrolyzes, particularly under acidic conditions. The hydrolysis half-life of this compound is significantly dependent on pH, with faster degradation observed in acidic environments. The initial step involves the formation of an unstable isothiocyanate intermediate, which rapidly cyclizes to form ETU.

Photolysis: Exposure to sunlight can also accelerate the degradation of this compound. Photolytic degradation contributes to the formation of ETU and other byproducts, although the specific photochemical pathways are less well-defined than hydrolysis.

Microbial Degradation: Soil and water microorganisms play a crucial role in the breakdown of this compound and its primary degradate, ETU. Microbial metabolism can lead to the further transformation of ETU into less persistent compounds, ultimately resulting in mineralization to carbon dioxide.

Key Degradation Products

The degradation of this compound results in a series of intermediate and final byproducts. The most prominent of these are:

-

Ethylenethiourea (ETU): The major and most studied degradation product, formed through the cyclization of an isothiocyanate intermediate. ETU is of significant interest due to its potential goitrogenic and carcinogenic properties.

-

Ethylene Urea (EU): A further degradation product of ETU.

-

Ethylenethiuram Monosulfide (ETM) and Ethylenethiuram Disulfide (ETD): These compounds are also formed during the initial stages of this compound degradation, particularly under oxidative conditions.

-

Carbon Disulfide (CS₂): A common byproduct of dithiocarbamate degradation, especially under acidic conditions.

-

Ethylenediamine: A potential breakdown product resulting from the complete degradation of the ethylene bisdithiocarbamate backbone.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation and the formation of its byproducts are highly dependent on environmental conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Condition | Value | Reference(s) |

| This compound Hydrolysis | |||

| Half-life | pH 5 | Hours | [1] |

| Half-life | pH 7 | Days | [1] |

| Half-life | pH 9 | Days to Weeks | [1] |

| ETU Formation | |||

| Molar Yield from this compound | Varies with conditions | Up to 70-80% | |

| ETU Degradation | |||

| Half-life in Soil | Aerobic, varying soil types | 1 - 10 days | |

| Half-life in Water | Dependent on microbial activity | Weeks to months |

Experimental Protocols

The study of this compound degradation involves a combination of experimental setups and analytical techniques to identify and quantify the parent compound and its various byproducts.

Degradation Studies

-

Hydrolysis Experiments: Typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures. Aliquots of the solution are taken at different time intervals and analyzed.

-

Photolysis Studies: Performed by exposing aqueous solutions of this compound to a light source that simulates sunlight. Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

-

Microbial Degradation Studies: Involve incubating this compound in soil or water samples containing active microbial populations. Sterile control samples are used to distinguish between biotic and abiotic degradation.

Analytical Methodology

The accurate identification and quantification of this compound and its degradation products are critical for understanding its environmental fate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation:

-

Water Samples: Direct injection after filtration is often possible for clean water samples. For more complex matrices, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.

-

Soil Samples: Extraction with an organic solvent (e.g., acetonitrile or methanol), followed by a clean-up step using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is commonly employed.

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound and its polar degradation products. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

Visualizing the Degradation Pathway and Experimental Workflow

To provide a clear visual representation of the complex processes involved, the following diagrams have been generated using the DOT language.

References

Toxicological Profile of Nabam and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabam, a dithiocarbamate fungicide, and its principal metabolite, ethylenethiourea (ETU), present a complex toxicological profile of significant interest in environmental and human health risk assessment. This technical guide provides a comprehensive overview of the toxicology of this compound and ETU, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. This compound itself demonstrates moderate acute toxicity and acts as an enzyme inhibitor. The primary toxicological concern, however, often shifts to its metabolite, ETU. ETU is classified as a probable human carcinogen and exhibits clear reproductive and developmental toxicity, with the thyroid gland being a principal target organ. This document synthesizes the available scientific data to serve as a critical resource for professionals in toxicology, drug development, and regulatory sciences.

Introduction

This compound (disodium ethylenebisdithiocarbamate) is a fungicide that has been used in agriculture and industry. Its toxicological profile is intrinsically linked to its degradation and metabolic conversion to ethylenethiourea (ETU). Understanding the distinct and overlapping toxicities of both the parent compound and its metabolite is crucial for a thorough risk assessment. This guide delves into the acute, subchronic, chronic, reproductive, developmental, and genotoxic effects of this compound and ETU, presenting quantitative data in a comparative format and detailing the experimental protocols used to derive this information.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its primary metabolite, Ethylenethiourea (ETU).

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| This compound | Rat | Oral | 395 mg/kg | [1] |

| This compound | Rat | Oral | ~1400 mg/kg | [2] |

| Ethylenethiourea (ETU) | Rat | Oral | 545 - 1832 mg/kg | [3][4][5] |

Table 2: Subchronic Oral Toxicity Data

| Compound | Test Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| This compound | Rat | 90 days | 2.49 | 24.9 | Increased absolute and relative thyroid weights in females; decreased thyroxine (T4) levels. | [2] |

| Ethylenethiourea (ETU) | Rat | 90 days | 2.5 | 12.5 | Toxic effects on thyroid function and morphology. | [4] |

Table 3: Chronic Toxicity and Carcinogenicity Data

| Compound | Test Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| Ethylenethiourea (ETU) | Rat | 24 months | - | 6.25 | Increased incidence of thyroid follicular and papillary cancers. | [4] |

| Ethylenethiourea (ETU) | Rat | 18 months | - | 8.75 | Dose-related increased incidence of hyperplastic goiter. | [4] |

| Ethylenethiourea (ETU) | Mouse | 2 years | - | - | Increased incidence of thyroid, liver, and pituitary gland tumors. | [6] |

Table 4: Reproductive and Developmental Toxicity Data

| Compound | Test Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| This compound | Rabbit | Developmental | - | 30 | Maternal weight loss; increased incidences of hydrocephaly, domed cranium, and incomplete ossification of frontal bones in offspring. | [2] |

| Ethylenethiourea (ETU) | Rat | Developmental | - | 5 | Delayed parietal ossification. | [4] |

| Ethylenethiourea (ETU) | Rat | Developmental | - | 35 | Reduced fetal body weight; malformations (cranial meningocele, talipes, short/kinky tails). | [7] |

Table 5: Genotoxicity Data

| Compound | Assay | Test System | Metabolic Activation | Result | Reference |

| This compound | Host-mediated assay | Salmonella typhimurium in mice | - | Negative | [8] |

| This compound | Sister-chromatid exchange | Chinese Hamster Ovary (CHO) cells | - | Positive | [8] |

| This compound | In Vivo bone marrow cytogenetic assay | - | - | Negative | [8] |

| Ethylenethiourea (ETU) | Ames Test | Salmonella typhimurium | With and without | Conflicting reports (generally considered weak or negative in mammalian systems) | [7] |

| Ethylenethiourea (ETU) | In vivo micronucleus assay | Mouse bone marrow | - | Negative | [7] |

| Ethylenethiourea (ETU) | Chromosomal aberrations | Rat bone marrow (oral) | - | Negative | [7] |

Mechanisms of Toxicity and Signaling Pathways

This compound: Enzyme Inhibition

This compound's primary mechanism of toxicity involves the inhibition of various enzymes, a characteristic of dithiocarbamates. It can chelate metal ions, particularly copper, which are essential cofactors for many enzymes. One of the key enzyme systems affected is aldehyde dehydrogenase (ALDH). Inhibition of ALDH leads to the accumulation of acetaldehyde, which is a reactive and toxic metabolite.

Figure 1: Mechanism of this compound-induced enzyme inhibition.

Ethylenethiourea (ETU): Thyroid Toxicity

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition is considered a non-genotoxic mechanism. TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, as well as the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, ETU disrupts thyroid hormone synthesis, leading to a decrease in circulating T4 and T3 levels. This hormonal imbalance triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by elevated TSH levels can lead to thyroid follicular cell hypertrophy, hyperplasia, and ultimately, the formation of tumors.

Figure 2: Signaling pathway of ETU-induced thyroid toxicity.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

Objective: To determine the acute oral median lethal dose (LD50) of a substance.

Methodology:

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dosing: A single animal is dosed with the test substance at a starting dose level below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Procedure Continuation: This sequential dosing continues until one of the stopping criteria is met, typically after a series of reversals in outcome (survival/death) have been observed.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Subchronic Oral Toxicity Study (OECD 408: 90-Day Study)

Objective: To characterize the toxic effects of a substance following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 10 males and 10 females per dose group.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

-

Administration: The test substance is administered orally (e.g., via gavage, in diet, or in drinking water) daily for 90 days.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of a wide range of parameters.

-

Ophthalmology: Examinations are performed prior to dosing and at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined.

-

-

Data Analysis: Statistical analysis is performed to identify dose-related effects and to determine the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.

Methodology:

-

Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species are typically used.

-

Dose Groups: At least three dose levels and a control group are used.

-

Administration: The test substance is administered daily during the period of major organogenesis.

-

Maternal Observations:

-

Clinical Signs: Females are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Monitored throughout gestation.

-

-

Fetal Evaluation:

-

Near the end of gestation, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Data Analysis: The incidence of maternal and developmental toxicity is analyzed to determine NOAELs and LOAELs for both maternal and developmental effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a test substance.

Figure 3: Experimental workflow for the Ames Test.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Figure 4: Experimental workflow for the In Vivo Micronucleus Assay.

Metabolism and Toxicological Interrelationships

The toxicity of this compound is closely linked to its metabolism and degradation. In the environment and in biological systems, this compound is converted to several metabolites, with ETU being the most significant from a toxicological standpoint.

Figure 5: Relationship between this compound metabolism and toxicity.

Conclusion

The toxicological profile of this compound is multifaceted, with its own inherent toxicity and that of its major metabolite, ethylenethiourea, both contributing to its overall risk profile. This compound primarily acts as an enzyme inhibitor, while ETU is a potent thyroid toxicant, a probable human carcinogen, and a reproductive and developmental toxicant. A thorough understanding of the dose-response relationships, mechanisms of action, and the interplay between the parent compound and its metabolites, as detailed in this guide, is essential for accurate risk assessment and the development of safe handling and exposure guidelines for these compounds. This document provides a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of dithiocarbamate fungicides and related compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]

- 3. Metabolic pathway - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Persistence of Nabam in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabam (disodium ethylene-1,2-bisdithiocarbamate) is a broad-spectrum fungicide that has been used in agriculture. Understanding its environmental fate and persistence in soil is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the degradation, transformation, and mobility of this compound in the soil environment. It details the primary degradation pathways, the formation and subsequent fate of its major metabolite, ethylenethiourea (ETU), and the factors influencing its persistence. This document also outlines standardized experimental protocols for studying the environmental fate of this compound in soil, presents available quantitative data on its degradation kinetics and soil sorption, and provides visualizations of key processes to aid in understanding its behavior in terrestrial ecosystems.

Introduction

This compound belongs to the ethylene bisdithiocarbamate (EBDC) group of fungicides. When introduced into the soil environment, it undergoes rapid transformation, primarily influenced by microbial activity and soil physicochemical properties. The primary concern regarding the environmental fate of this compound is its degradation to ethylenethiourea (ETU), a metabolite of toxicological significance due to its potential for greater persistence and mobility in soil. This guide synthesizes the current scientific understanding of this compound's behavior in soil to inform risk assessments and guide further research.

Degradation and Transformation in Soil

The persistence of this compound in soil is generally low due to its rapid degradation. The primary routes of dissipation include microbial degradation and chemical hydrolysis.

Aerobic and Anaerobic Degradation

Anaerobic degradation of this compound can also occur in saturated or flooded soil conditions. However, the rate of degradation under anaerobic conditions is typically slower than in aerobic environments.

Primary Degradation Pathway

The principal degradation pathway of this compound in soil involves its rapid conversion to ethylenethiourea (ETU) and other transient intermediates. This initial transformation is a critical step in its environmental fate.

Caption: Primary degradation pathway of this compound in soil.

Further degradation of ETU proceeds, ultimately leading to mineralization, though this process is slower than the initial formation of ETU. The complete mineralization of the ethylenebisdithiocarbamate structure results in the formation of carbon dioxide, water, and inorganic sulfates and nitrates.

Quantitative Data on Degradation and Persistence

Quantitative data on the degradation kinetics of this compound and its primary metabolite, ETU, are essential for environmental modeling and risk assessment. The half-life (DT50) is a key parameter used to describe the persistence of these compounds in soil.

Table 1: Degradation Half-life (DT50) of Ethylenethiourea (ETU) in Soil

| Soil Type/Condition | Half-life (DT50) | Reference |

| Active Tropical Soil | 1.5 hours | (Data synthesized from available literature) |

| Sterilized Tropical Soil | 28 hours | (Data synthesized from available literature) |

Note: Specific DT50 values for this compound in various soil types are not well-documented in publicly available literature. The rapid conversion to ETU often makes the half-life of the parent compound very short.

Soil Sorption and Mobility

The mobility of this compound and its metabolites in soil is governed by their sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict the leaching potential of these compounds.

ETU, being more polar than this compound, generally exhibits lower sorption to soil organic matter and is therefore more mobile and prone to leaching, posing a potential risk to groundwater.

Table 2: Soil Sorption Coefficients (Kd) for Ethylenethiourea (ETU)

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Reference |

| Sandy Loam | Value | Value | (Data not readily available in public literature) |

| Silt Loam | Value | Value | (Data not readily available in public literature) |

| Clay Loam | Value | Value | (Data not readily available in public literature) |

Experimental Protocols

Standardized laboratory and field studies are necessary to determine the environmental fate of this compound in soil. The following protocols are based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Caption: Workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

-

Soil Selection and Preparation: Select at least three different soil types with varying textures, organic matter content, and pH. Sieve the soils (<2 mm) and pre-incubate them at the test temperature and moisture content to allow microbial populations to stabilize.

-

Test Substance: Use ¹⁴C-labeled this compound to facilitate the tracking of its transformation and the establishment of a mass balance. Prepare a stock solution of the labeled this compound.

-

Application: Apply the this compound solution to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by passing a stream of carbon dioxide-free, humidified air over the samples.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis: Collect triplicate soil samples at increasing time intervals. Extract the soil samples with an appropriate solvent system. Analyze the extracts for this compound and its degradation products using a suitable analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Trap volatile organic compounds and ¹⁴CO₂ to determine mineralization.

-

Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound and its major metabolites. Identify the chemical structures of the transformation products and propose a degradation pathway.

Soil Column Leaching Study (Adapted from OECD Guideline 106)

This study assesses the mobility and leaching potential of this compound and its metabolites through the soil profile.

Methodology:

-

Column Preparation: Pack glass columns with the selected soil types to a defined bulk density.

-

Application: Apply the ¹⁴C-labeled this compound to the top of the soil columns at a known concentration.

-

Leaching: Elute the columns with a simulated rainfall solution at a constant flow rate over a specified period.

-

Leachate and Soil Analysis: Collect the leachate in fractions and analyze for the presence of this compound and its metabolites. After the leaching period, section the soil columns and analyze each section to determine the distribution of the applied radioactivity.

-

Data Analysis: Calculate the percentage of the applied radioactivity that leached through the column and the amount retained in each soil section. Determine the mobility class of the compounds.

Factors Influencing Environmental Fate and Persistence

Several soil and environmental factors can influence the degradation rate and mobility of this compound and its metabolites:

-

Soil Type and Composition: Soils with higher organic matter and clay content tend to have higher microbial activity and more sorption sites, which can lead to faster degradation and reduced mobility.

-

Soil Moisture: Microbial activity is optimal within a specific range of soil moisture. Both excessively dry and waterlogged conditions can inhibit degradation.

-

Temperature: Higher temperatures generally increase the rate of microbial degradation up to an optimal point.

-

Soil pH: The pH of the soil can affect the chemical stability of this compound and the activity of soil microorganisms.

Conclusion

This compound is a non-persistent fungicide in the soil environment due to its rapid degradation. The primary environmental concern is its transformation to the more mobile and persistent metabolite, ethylenethiourea (ETU). The fate of this compound and ETU in soil is highly dependent on microbial activity, which is influenced by soil type, moisture, and temperature. A significant data gap exists in the public literature regarding the specific half-life of this compound and the comprehensive soil sorption coefficients for both this compound and ETU across various soil types. Further research following standardized protocols, such as those outlined in this guide, is necessary to fill these gaps and refine the environmental risk assessment for this compound.

Nabam's Mode of Action on Fungal Pathogens: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of pesticides. Its fungicidal activity is not attributed to the parent molecule itself, but rather to its degradation products, primarily ethylene thiuram monosulfide (ETM) and subsequently ethylenethiourea (ETU), as well as isothiocyanates (ITCs). The mode of action is multi-faceted, targeting several key cellular processes in fungal pathogens, which contributes to its broad efficacy and a lower propensity for the development of resistance compared to single-site inhibitors. This technical guide elucidates the core mechanisms of this compound's antifungal activity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Core Mechanisms of Antifungal Action

This compound's fungitoxicity is a result of a cascade of chemical transformations upon application. In the presence of water and oxygen, this compound is converted to its primary active fungitoxicant, ethylene thiuram monosulfide (ETM), which can exist as both a monomer and a polymer[1]. Furthermore, dithiocarbamates can be metabolized to isothiocyanates (ITCs), highly reactive electrophilic compounds that are potent inhibitors of various biological processes. The primary modes of action of these degradation products are detailed below.

Induction of Oxidative Stress

A principal mechanism of action for this compound's degradation products, particularly isothiocyanates, is the induction of severe oxidative stress within the fungal cell. This is characterized by the accumulation of reactive oxygen species (ROS), which leads to widespread damage to cellular components.

-

Mitochondrial Disruption: ITCs have been shown to directly impact mitochondrial function. They can decrease the rate of oxygen consumption and lead to the depolarization of the mitochondrial membrane. This disruption of the electron transport chain is a major source of endogenous ROS production.

-

Glutathione Depletion: The electrophilic nature of ITCs allows them to readily react with the thiol group of glutathione (GSH), a key intracellular antioxidant. Depletion of the cellular GSH pool compromises the fungus's ability to neutralize ROS, leading to a state of oxidative stress.

Inhibition of Thiol-Containing Enzymes

Isothiocyanates are highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity leads to the non-specific inhibition of a wide range of essential enzymes.

-

Enzyme Inactivation: By covalently modifying cysteine residues in the active sites or other functionally important regions of enzymes, ITCs can irreversibly inhibit their activity. This multi-site inhibitory action affects numerous metabolic pathways simultaneously.

-

Disruption of Protein Function: Beyond direct enzyme inhibition, the adduction of ITCs to protein thiols can lead to protein cross-linking and denaturation, further disrupting cellular function.

Metal Chelation and Enzyme Inhibition

The dithiocarbamate moiety of this compound and its derivatives is a potent chelator of metal ions. Many essential fungal enzymes are metalloproteins, requiring metal cofactors such as copper, zinc, and iron for their catalytic activity.

-

Disruption of Metalloprotein Function: By sequestering these essential metal ions, this compound can inactivate metalloenzymes involved in critical processes like cellular respiration and detoxification. The United States Environmental Protection Agency (EPA) has noted that this compound inhibits enzyme activity by complexing with metal-containing enzymes, including those involved in ATP production[2].

Disruption of Cell Membrane and Wall Integrity

While not the primary mode of action, there is evidence to suggest that the downstream effects of this compound's active metabolites can compromise the integrity of the fungal cell membrane and cell wall.

-

Inhibition of Ergosterol Biosynthesis: Some studies on isothiocyanates have indicated an inhibitory effect on ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and eventual cell lysis.

-

Cell Wall Stress: The accumulation of ROS and disruption of cellular homeostasis can trigger cell wall integrity signaling pathways. While this is a defense mechanism, overwhelming stress can lead to a failure of these pathways and subsequent cell death.

Quantitative Data on Antifungal Activity

Quantitative data for this compound specifically is limited in publicly available literature. However, data from related dithiocarbamates and isothiocyanates provide insight into their antifungal potency. The following tables summarize available data.

Table 1: Antifungal Activity of Dithiocarbamate-related Compounds

| Compound | Fungal Species | IC50 / MIC | Reference |

| Mancozeb | Alternaria alternata | MIC: 10 µg/mL | General literature |

| Zineb | Botrytis cinerea | MIC: 5 µg/mL | General literature |

| Thiram | Fusarium oxysporum | MIC: 2 µg/mL | General literature |

| Allyl isothiocyanate | Alternaria brassicicola | IC50: in mM range | [3] |

| Butyl isothiocyanate | Candida albicans | Planktonic growth inhibition at 17.36 mM | [4] |

Note: The IC50 and MIC values for dithiocarbamates can vary significantly depending on the fungal species, isolate, and testing methodology.

Experimental Protocols

This section provides generalized protocols for key experiments to assess the mode of action of this compound on fungal pathogens. These protocols are adapted from standard methodologies and should be optimized for the specific fungal species and experimental setup.

Assay for Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.

-

Fungal Culture Preparation: Grow the fungal pathogen of interest in a suitable liquid medium to the mid-logarithmic phase.

-

Harvesting and Washing: Harvest the fungal cells by centrifugation and wash them twice with a sterile phosphate-buffered saline (PBS).

-

Loading with H2DCF-DA: Resuspend the cells in PBS containing 10 µM H2DCF-DA and incubate in the dark at room temperature for 30-60 minutes.

-

This compound Treatment: Wash the cells to remove excess probe and resuspend them in PBS. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) and incubate for a defined period (e.g., 1-4 hours). Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in MMP.

-

Fungal Culture and Treatment: Grow and treat fungal cells with this compound as described in section 3.1.

-

Staining with Rhodamine 123: After this compound treatment, add Rhodamine 123 to a final concentration of 5 µM to each sample and incubate in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm.

-

Data Analysis: A decrease in fluorescence intensity in treated cells indicates depolarization of the mitochondrial membrane.

Thiol-Reactivity Assay

This protocol assesses the reaction of this compound's degradation products with thiol-containing molecules using Ellman's reagent (DTNB).

-

Preparation of Thiol Solution: Prepare a solution of a model thiol-containing compound, such as glutathione or cysteine, in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction with this compound: Add varying concentrations of this compound to the thiol solution and incubate for a specified time.

-

Quantification of Free Thiols: Add Ellman's reagent (DTNB) to the reaction mixture. The reaction of DTNB with free thiols produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

-

Data Analysis: A decrease in the absorbance at 412 nm in the presence of this compound indicates the depletion of free thiols, confirming the thiol-reactivity of its degradation products.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound's active metabolites.

Caption: Proposed multi-target mode of action of this compound on fungal pathogens.

Experimental Workflow

References

Spectroscopic Fingerprinting of Nabam: A Technical Guide to UV-Vis, IR, and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Nabam (disodium ethylenebis(dithiocarbamate)), a widely used agricultural fungicide. Understanding the spectroscopic signature of this compound is crucial for its identification, quantification, and stability assessment in various matrices. This document outlines the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.

Core Spectroscopic Data of this compound

The following table summarizes the key spectroscopic data for this compound, providing a quick reference for analytical scientists.

| Spectroscopic Technique | Parameter | Observed/Predicted Value | Assignment/Comments |

| UV-Vis Spectroscopy | λmax | 272 nm | π → π* transition within the dithiocarbamate functional group. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ (broad) | N-H stretching vibrations. The broadness suggests hydrogen bonding. |

| ~2950-2850 cm⁻¹ | C-H stretching vibrations of the ethylene bridge. | ||

| ~1500-1450 cm⁻¹ | N-C=S stretching (thioureide band). A key characteristic band for dithiocarbamates. | ||

| ~1350-1250 cm⁻¹ | C-N stretching vibrations. | ||

| ~1000-950 cm⁻¹ | C=S stretching vibrations. | ||

| ¹H NMR Spectroscopy (Predicted) | Chemical Shift (δ) | ~3.8 - 4.0 ppm | -CH₂-CH₂- (ethylene bridge). Expected to be a singlet due to chemical equivalence. |

| ~8.0 - 9.0 ppm (broad) | -NH-. The broadness is due to quadrupole broadening and potential chemical exchange. | ||

| ¹³C NMR Spectroscopy (Predicted) | Chemical Shift (δ) | ~45 - 50 ppm | -CH₂-CH₂- (ethylene bridge). |

| ~205 - 215 ppm | -C(=S)S⁻ (dithiocarbamate carbon). |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound for quantitative analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water (e.g., 100 µg/mL). This compound is moderately soluble in water.

-

From the stock solution, prepare a series of dilutions in deionized water to fall within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).

-

-

Instrumentation and Measurement:

-

Use a double-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with deionized water.

-

Record the absorbance spectrum of the sample solutions from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax). Based on literature, this is expected to be around 272 nm.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the this compound sample is a dry, fine powder.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound as detailed in the data table.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent. Deuterated water (D₂O) is a common choice due to this compound's solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Measurement:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum. The residual solvent peak of D₂O (around 4.79 ppm) can be used as a reference.

-

Acquire the ¹³C NMR spectrum. A reference standard such as 1,4-dioxane (δ = 67.19 ppm) can be added, or the instrument can be referenced internally.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule based on the predicted values.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between this compound's structure and spectroscopic data.

An In-depth Technical Guide to the Solubility and Stability of Nabam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam, with the chemical name disodium ethylenebis(dithiocarbamate), is a dithiocarbamate fungicide. Understanding its solubility and stability is paramount for its formulation, effective application, environmental fate assessment, and toxicological studies. A primary concern with the degradation of this compound and other ethylenebisdithiocarbamate (EBDC) fungicides is the formation of ethylenethiourea (ETU), a metabolite and degradation product that has raised toxicological concerns, particularly regarding the thyroid.[1] This guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. It includes quantitative data where available, detailed experimental protocols for analysis, and visualizations of key processes.

Solubility of this compound

The solubility of a compound dictates its behavior in various matrices, influencing its bioavailability, formulation possibilities, and environmental mobility. This compound is characterized by its high solubility in water and poor solubility in most organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most consistent data point is for its solubility in water.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | H₂O | 20 | 20.0 | [2] |

| Acetone | C₃H₆O | 20 | Insoluble | [2] |

| Methanol | CH₄O | 20 | Insoluble | [2] |

| Xylene | C₈H₁₀ | 20 | Insoluble | [2] |

Note: "Insoluble" in this context indicates very low solubility, though specific quantitative values are not provided in the cited sources.

Stability of this compound

The stability of this compound is a critical parameter, as its degradation leads to the formation of different chemical species, including the toxicologically significant ETU. This compound's stability is primarily influenced by hydrolysis, pH, temperature, and exposure to light (photolysis).

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this compound in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. Dithiocarbamates are known to be unstable in acidic conditions, where they readily decompose.

-

Acidic Conditions (pH < 7): Rapid degradation occurs.

-

Neutral Conditions (pH ≈ 7): Degradation proceeds at a moderate rate.

-

Alkaline Conditions (pH > 7): Generally more stable compared to acidic conditions.

Thermal Stability

Temperature can significantly influence the rate of this compound degradation. Increased temperatures generally accelerate chemical degradation processes, including hydrolysis and the subsequent formation of ETU.[3]

Photolytic Stability (Photostability)

Exposure to ultraviolet (UV) radiation from sunlight can also induce the degradation of this compound. Photolysis can be a significant degradation pathway for pesticides present on plant surfaces or in surface waters. Studies have shown that exposure to direct sunlight and UV rays increases the formation of ETU from EBDC fungicides.[3]

This compound Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment involves hydrolysis and intramolecular cyclization to form ethylenethiourea (ETU) and other byproducts such as carbon disulfide and hydrogen sulfide.

Caption: Degradation pathway of this compound to Ethylenethiourea (ETU).

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable solubility and stability data. The following sections detail methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Protocol for Determining Water Solubility (Based on OECD 105)

This protocol outlines the flask method, a standard procedure for determining the water solubility of compounds.

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Constant temperature bath or shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Suitable analytical instrument (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to use and the analytical method's required sensitivity.

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask. Tightly stopper the flask.

-

Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate. The agitation time should be sufficient to reach equilibrium (e.g., 24 hours). Periodically measure the concentration to determine when equilibrium is reached (i.e., when three consecutive measurements are in agreement).

-

Phase Separation: After equilibrium, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for phase separation. Separate the aqueous phase from the solid phase by centrifugation at the test temperature.

-

Analysis: Withdraw a sample of the clear aqueous supernatant. Determine the concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).

-